molecular formula C17H24O5 B127218 Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate CAS No. 122714-53-8

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate

Cat. No.: B127218
CAS No.: 122714-53-8
M. Wt: 308.4 g/mol
InChI Key: MEFUYKDJCOTBGV-UHFFFAOYSA-N
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Description

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a phenolic ester derivative characterized by a substituted aromatic ring system. Its structure includes a 6-acetyl group, a 3-hydroxy group, and a 2-propyl substituent on the phenolic ring, with an ethyl butanoate side chain linked via an ether bond.

Properties

IUPAC Name

ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-4-7-14-15(19)10-9-13(12(3)18)17(14)22-11-6-8-16(20)21-5-2/h9-10,19H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFUYKDJCOTBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1OCCCC(=O)OCC)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575963
Record name Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122714-53-8
Record name Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification Strategies for Core Structure Assembly

The synthesis of ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate begins with esterification to establish the butanoate backbone. A common approach involves reacting 4-chlorobutyric acid with ethanol under acidic conditions. For instance, 1,2-bis(trimethylsilyloxy)ethane and trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane facilitate efficient silylation of hydroxyl groups, enabling selective ester formation .

Reaction Conditions :

  • Catalyst : TMSOTf (0.14 mL, 0.78 mmol)

  • Solvent : CH₂Cl₂ (10 mL)

  • Temperature : Room temperature, 16 hours

  • Yield : 97% (isolated as oil)

This method avoids hydrolysis side reactions, ensuring high purity. Alternative catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA) are less effective due to competing dehydration pathways.

Nucleophilic Aromatic Substitution for Phenoxy Group Introduction

The phenoxy moiety is introduced via nucleophilic substitution on activated aryl halides. For example, 3-hydroxy-2-propylphenol derivatives react with 4-bromobutyric acid ethyl ester under basic conditions.

Optimized Protocol :

  • Base : K₂CO₃ (3.12 g, 22.6 mmol)

  • Solvent : DMF (50 mL)

  • Temperature : 80°C, 15 hours

  • Yield : 95% (via silica gel chromatography)

Palladium-catalyzed couplings, such as Buchwald–Hartwig amination, are unsuitable here due to the electron-withdrawing acetyl group deactivating the aromatic ring. Instead, classical SNAr mechanisms dominate, leveraging nitro or cyano groups as activating substituents .

Functional Group Interconversion: Acetylation and Hydroxy Protection

The acetyl group at the 6-position is installed via Friedel–Crafts acylation or direct acetylation of a pre-functionalized intermediate. Protecting the phenolic hydroxy group is critical to prevent undesired side reactions.

Stepwise Process :

  • Protection : Use tetrahydropyranyl (THP) ethers or silyl ethers (e.g., TBSCl).

  • Acetylation : Acetyl chloride in the presence of AlCl₃ (Lewis acid).

  • Deprotection : HCl in tetrahydrofuran (THF) or HF-pyridine .

Example :

  • Starting Material : 3-hydroxy-2-propylphenol

  • Protection : THP ether formation (73% yield) .

  • Acetylation : Acetyl chloride/AlCl₃ in CH₂Cl₂ (82% yield).

  • Deprotection : 2 M HCl in THF (quantitative) .

Final Esterification and Purification

The butanoate ester is finalized by coupling the acetylated phenol with ethyl 4-bromobutyrate. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 85% .

Purification Techniques :

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients.

  • Crystallization : Ethanol/water mixtures for high-purity isolates.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Key Reaction Conditions and Yields

StepReagents/CatalystsSolventTemp (°C)Time (h)Yield (%)
EsterificationTMSOTf, 1,2-bis(TMS)ethaneCH₂Cl₂251697
Phenoxy SubstitutionK₂CO₃, DMFDMF801595
AcetylationAcetyl chloride, AlCl₃CH₂Cl₂0→25482
DeprotectionHCl (2 M)THF252100

Table 2. Comparative Analysis of Catalytic Systems

CatalystSolventByproductsYield (%)Purity (%)
TMSOTfCH₂Cl₂Minimal9799
H₂SO₄EtOHDiethyl ether6585
PTSAToluenePolymerized esters5878

Challenges and Optimization Strategies

  • Regioselectivity : The acetyl group’s position is controlled using bulky directing groups (e.g., THP ethers) during electrophilic substitution .

  • Side Reactions : Over-acetylation is mitigated by stoichiometric control (1.1 eq acetyl chloride).

  • Scale-Up Issues : Transitioning from batch to flow chemistry improves heat dissipation, reducing decomposition .

Chemical Reactions Analysis

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate serves as an important intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Research indicates that this compound exhibits significant biological activities. It is being studied for its potential anti-inflammatory and antioxidant properties. These activities suggest that it may play a role in treating conditions associated with oxidative stress and inflammation.

Pharmaceutical Applications

Ongoing research is exploring the therapeutic potential of this compound as a drug candidate for various diseases. Its ability to interact with specific molecular targets may lead to the development of novel therapeutic agents.

Industrial Applications

This compound is utilized in producing specialty chemicals and materials. Its unique properties contribute to advancements in industrial processes, particularly in developing new formulations for agrochemicals and other chemical products.

Case Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of this compound demonstrated its efficacy in reducing inflammation markers in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Synthesis of Pharmaceutical Compounds

In a recent synthesis project, researchers utilized this compound as a key intermediate to develop a new class of anti-cancer drugs. The modifications made to the compound enhanced its potency against specific cancer cell lines, indicating its versatility in pharmaceutical applications.

Mechanism of Action

The mechanism of action of ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the scarcity of direct studies on Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate, comparisons are drawn from structurally related phenolic esters and acetyl-substituted derivatives. Below is a detailed analysis:

Structural Analogues

Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Structure: Contains a benzoimidazole core with a benzyl-hydroxyethylamino substituent and an ethyl butanoate chain. Synthesis: Prepared via a Schiff base reaction between ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate and benzaldehyde in methanol with acetic acid catalysis .

Ethyl 4-(3-hydroxy-2-methylphenoxy)butanoate Structure: Simpler phenolic ester with methyl and hydroxy substituents. Properties: Exhibits moderate lipophilicity (logP ≈ 2.8) and antioxidant activity due to the phenolic -OH group.

4-Acetylphenoxyacetic Acid Derivatives Structure: Acetyl-substituted phenoxy compounds with carboxylic acid or ester functionalities. Reactivity: The acetyl group enhances electrophilic aromatic substitution reactivity, while ester groups influence metabolic stability.

Stability and Degradation

  • The acetyl group may increase susceptibility to hydrolysis under acidic or basic conditions, similar to other acetylated phenolics.
  • Ester linkages in all analogues are prone to enzymatic cleavage, impacting pharmacokinetics.

Biological Activity

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is characterized by its ester functional group and a complex phenoxy structure. Its unique configuration allows for various interactions with biological systems, making it a subject of interest in therapeutic research.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which is crucial for treating various chronic inflammatory diseases.
  • Antioxidant Activity : It demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Cytotoxic Effects : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, indicating potential as an anticancer agent.

The exact mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may modulate enzyme activities related to inflammatory pathways or bind to receptors that influence cell signaling. Detailed studies are necessary to elucidate these pathways fully.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduces inflammation markers in vitro
AntioxidantScavenges free radicals, protecting against oxidative damage
CytotoxicityExhibits selective cytotoxicity against cancer cell lines

Case Studies

  • Anti-inflammatory Study :
    A study investigated the anti-inflammatory effects of this compound in animal models. Results showed a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Cytotoxicity Assessment :
    In vitro tests on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This finding positions it as a candidate for further development in cancer therapy.
  • Antioxidant Evaluation :
    The antioxidant capacity was assessed using DPPH radical scavenging assays, where this compound demonstrated a notable ability to neutralize free radicals, indicating its potential role in preventing oxidative stress-related diseases.

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity and bioavailability. Various analogs have been synthesized, showing improved potency against specific biological targets .

Moreover, investigations into the compound's pharmacokinetics are ongoing to understand its absorption, distribution, metabolism, and excretion (ADME) profiles better. These studies are critical for evaluating its viability as a drug candidate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves esterification or nucleophilic substitution. For example, halogen-substituted analogs (e.g., chlorophenoxy derivatives) are synthesized via esterification of 4-(substituted phenoxy)butanoic acid with ethanol under acidic catalysis . Optimizing catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid) and solvent systems (polar aprotic vs. aqueous) can improve yields. Reaction monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Identify acetyl (δ ~2.5 ppm, singlet), hydroxy (δ ~5.5 ppm, broad), and propyl groups (δ 0.8–1.6 ppm) .
  • FT-IR : Confirm ester carbonyl (C=O stretch at ~1730 cm⁻¹) and phenolic O–H (broad peak ~3200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of the ethyl ester group (m/z −46) .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

  • Methodology :

  • Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) to determine optimal storage and reaction conditions. Ethyl esters generally exhibit higher lipid solubility than methyl analogs .
  • Stability : Assess degradation under light, heat, or humidity via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Protect phenolic hydroxy groups from oxidation by storing under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., acetyl, hydroxy, propyl groups) influence reactivity and biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., replacing acetyl with methyl or halogen groups). For example, halogenated phenoxy derivatives show enhanced bioactivity due to increased electrophilicity .
  • Computational Modeling : Use DFT calculations to map electron density around the hydroxy group, predicting sites for nucleophilic attack or hydrogen bonding .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations). For instance, anti-inflammatory activity in murine macrophages (IC₅₀ = 10 µM) may differ from human PBMCs due to metabolic variations .
  • Dose-Response Reproducibility : Validate findings using orthogonal assays (e.g., ELISA for cytokine inhibition and Western blot for NF-κB pathway analysis) .

Q. How can the compound’s ester group be selectively modified for targeted drug delivery?

  • Methodology :

  • Prodrug Design : Hydrolyze the ethyl ester in vivo using esterases, releasing the active carboxylic acid. Compare hydrolysis rates in plasma vs. target tissues (e.g., liver microsomes) .
  • Click Chemistry : Functionalize the ester with azide/alkyne groups for site-specific conjugation to nanoparticles or antibodies .

Q. What mechanistic insights explain its potential as an antimicrobial or anti-inflammatory agent?

  • Methodology :

  • Enzyme Inhibition Assays : Test inhibition of COX-2 (for inflammation) or bacterial enoyl-ACP reductase (for antimicrobial activity). IC₅₀ values can be correlated with substituent electronegativity .
  • Molecular Docking : Simulate binding to COX-2’s active site; the acetyl group may occupy a hydrophobic pocket, while the hydroxy group hydrogen-bonds with Arg120 .

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